3-methyl-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 3-methyl-1-(4-aminophenyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group, which may affect its steric and electronic properties.
3-methyl-1-(4-aminophenyl)-1H-pyrazole: The amino group provides different reactivity compared to the nitro group.
Uniqueness
3-methyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGTGJLLRVDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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